molecular formula C29H20FN3O2S B2704902 N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide CAS No. 866842-69-5

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide

Cat. No. B2704902
CAS RN: 866842-69-5
M. Wt: 493.56
InChI Key: IVGHUGXQYHOVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide is a useful research compound. Its molecular formula is C29H20FN3O2S and its molecular weight is 493.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Immunomodulatory Effects in Tumor Response

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide exhibits significant immunomodulatory effects. It has been shown to enhance the immune response to tumors, specifically by modifying the reactivity of lymphoid cell populations and augmenting the response of lymphocytes to tumor cells. This compound promotes the destruction of tumor cells, enhances macrophage inhibitory effects on tumor growth, and increases the release of IL-1 and IL-2-like factors from macrophages and lymphocytes. Such immunoadjuvant effects were observed when administered with an inactivated leukemia vaccine, indicating potential applications in augmenting host immune responses to tumors and enhancing the effectiveness of cytotoxic chemotherapy (Wang et al., 2004).

Antiepileptic Properties

Research into analogs of N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide has identified compounds with broad-spectrum antiepileptic drug (AED) potential. By optimizing certain structural components, researchers have discovered compounds demonstrating strong anti-convulsant activity across several models, suggesting a promising avenue for the development of new AEDs (Tanaka et al., 2019).

Antiviral Activity Against COVID-19

A novel antiviral molecule structurally related to N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide has been synthesized and characterized for its potential against SARS-CoV-2. Through comprehensive studies including vibrational spectroscopy and molecular docking, this compound has demonstrated significant binding energy with SARS-CoV-2 protease, indicating its potential as a treatment option against COVID-19 (Mary et al., 2020).

Antimicrobial and Antifungal Properties

Another study on sulfanilamide derivatives of N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide explored their antimicrobial and antifungal activities. These derivatives showed significant activity against various bacterial and fungal strains, highlighting the chemical's potential in developing new antimicrobial agents (Lahtinen et al., 2014).

Restoration of Cytolytic T-Lymphocyte Response

The compound also has been found to restore and enhance the cytolytic T-lymphocyte response in various experimental models, including tumor-bearing mice and those immunocompromised by cytoreductive anticancer drugs. This suggests its use in potentiating immune responses against weak antigens and in restoring alloreactivity, offering potential therapeutic strategies in immunocompromised conditions (Wang et al., 1988).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20FN3O2S/c30-20-11-13-21(14-12-20)31-26(34)17-36-29-24-16-23-22-9-5-4-6-18(22)10-15-25(23)35-28(24)32-27(33-29)19-7-2-1-3-8-19/h1-15H,16-17H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGHUGXQYHOVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OC4=C1C(=NC(=N4)C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide

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